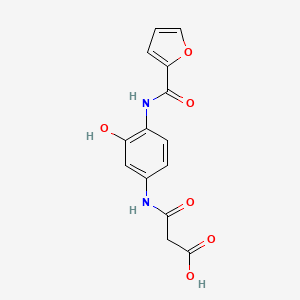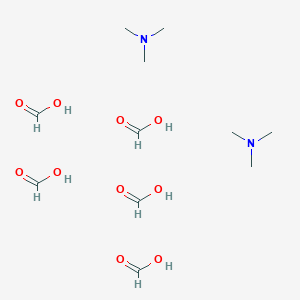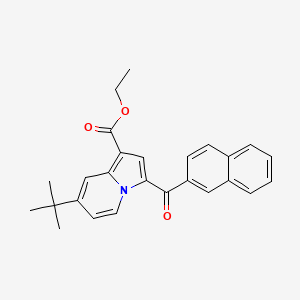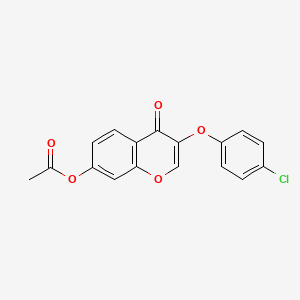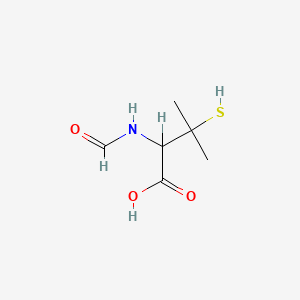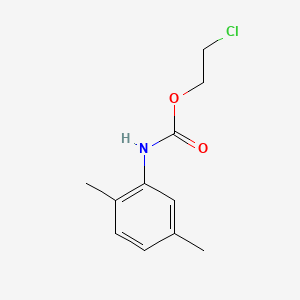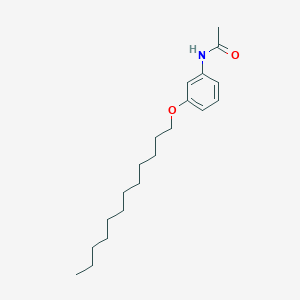
3'-(Dodecyloxy)acetanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-(Dodecyloxy)acetanilide is an organic compound with the molecular formula C20H33NO2 and a molecular weight of 319.492 g/mol It is a derivative of acetanilide, where the hydrogen atom on the nitrogen is replaced by a dodecyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Dodecyloxy)acetanilide typically involves the reaction of acetanilide with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
Acetanilide+Dodecyl Bromide→3’-(Dodecyloxy)acetanilide
Industrial Production Methods
While specific industrial production methods for 3’-(Dodecyloxy)acetanilide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3’-(Dodecyloxy)acetanilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The dodecyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3’-(Dodecyloxy)acetanilide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3’-(Dodecyloxy)acetanilide involves its interaction with specific molecular targets. The dodecyloxy group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and function. This can influence various cellular processes, including signal transduction and membrane protein activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3’-(Decyloxy)acetanilide
- 3’-(Octadecyloxy)acetanilide
- 2’-(Dodecyloxy)acetanilide
- 3’-(Tetradecyloxy)acetanilide
Uniqueness
3’-(Dodecyloxy)acetanilide is unique due to its specific dodecyloxy group, which imparts distinct physicochemical properties. Compared to its analogs with shorter or longer alkyl chains, it offers a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
70743-68-9 |
|---|---|
Fórmula molecular |
C20H33NO2 |
Peso molecular |
319.5 g/mol |
Nombre IUPAC |
N-(3-dodecoxyphenyl)acetamide |
InChI |
InChI=1S/C20H33NO2/c1-3-4-5-6-7-8-9-10-11-12-16-23-20-15-13-14-19(17-20)21-18(2)22/h13-15,17H,3-12,16H2,1-2H3,(H,21,22) |
Clave InChI |
RPRONSUYPNUFEW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC=CC(=C1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



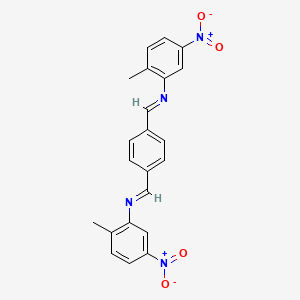

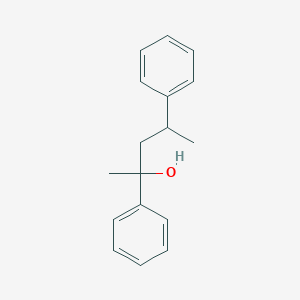
![(3Z)-1-(4-chlorobenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11961251.png)
